molecular formula C18H25N3O3S B2879917 N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide CAS No. 687582-31-6

N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide

Cat. No.: B2879917
CAS No.: 687582-31-6
M. Wt: 363.48
InChI Key: WLSXCWXZFXTGCD-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is a compound with a complex structure that has garnered interest in various scientific fields. Its intricate molecular arrangement allows for diverse interactions, making it a valuable tool for studying molecular processes and potential therapeutic interventions.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

Based on its structural similarity to other thieno[3,2-d]pyrimidines, it may interact with its targets by binding to active sites, thereby inhibiting the function of the target proteins or enzymes .

Biochemical Pathways

Given its potential fungicidal activity , it may interfere with pathways critical for fungal cell growth and reproduction.

Result of Action

Based on its potential fungicidal activity , it may result in the inhibition of fungal growth and reproduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Thieno[3,4-b]pyridine Derivatives: These compounds also have a related structure and are studied for their potential therapeutic applications.

Uniqueness

N-cyclooctyl-4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is unique due to its specific cyclooctyl and butanamide substituents, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic use.

Properties

IUPAC Name

N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c22-15(19-13-7-4-2-1-3-5-8-13)9-6-11-21-17(23)16-14(10-12-25-16)20-18(21)24/h10,12-13H,1-9,11H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSXCWXZFXTGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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